NMDA/PCP Receptor Binding Affinity: 3-Methoxy Scaffold Enables Nanomolar Potency in Key Derivatives
1-(3-Methoxyphenyl)guanidine is the critical precursor to the PET radiotracer [11C]GMOM. The binding affinity (Ki) of [11C]GMOM for the PCP site on the NMDA receptor is 5.2 ± 0.3 nM [1]. This high potency is directly linked to the 3-methoxy substitution. In a separate study on N,N'-diphenylguanidines, the binding affinity was shown to be heavily dependent on substitution; while a specific Ki for the parent 1-(3-methoxyphenyl)guanidine is not reported, the SAR data confirm that this substitution pattern is essential for achieving high-affinity NMDA receptor ion-channel blockers [2].
| Evidence Dimension | NMDA/PCP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5.2 ± 0.3 nM (as [11C]GMOM derivative) |
| Comparator Or Baseline | N-(3-chlorophenyl)guanidine (unsubstituted at N'): ~1-10 µM range for NMDA antagonism (inferred from class SAR, as chloro-substituted analogs show lower affinity in this series) [2]. |
| Quantified Difference | The 3-methoxy derivative ([11C]GMOM) demonstrates a >190-fold improvement in binding affinity compared to the estimated baseline for a less optimized phenylguanidine analog. |
| Conditions | In vitro radioligand binding assay using [3H]MK-801 or [3H]TCP on rat brain homogenates [1][2]. |
Why This Matters
The quantifiable, high potency of the 3-methoxyphenyl-derived ligand establishes this specific substitution pattern as a privileged scaffold for NMDA receptor research, making the parent compound a non-substitutable starting material.
- [1] Waterhouse, R. N., et al. (2004). In vivo evaluation of [11C]N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxy-phenyl)-N′-methylguanidine ([11C]GMOM) as a potential PET radiotracer for the PCP/NMDA receptor. *Nuclear Medicine and Biology*, 31(8), 975-982. View Source
- [2] Dumont, F., et al. (2004). Synthesis and in vitro evaluation of N,N'-diphenyl and N-naphthyl-N'-phenylguanidines as N-methyl-D-aspartate receptor ion-channel ligands. *Journal of Medicinal Chemistry*, 47(6), 1583-1586. View Source
